molecular formula C6H9F3O B2888128 3-(Trifluoromethyl)cyclopentan-1-ol CAS No. 1545584-15-3

3-(Trifluoromethyl)cyclopentan-1-ol

Cat. No. B2888128
CAS RN: 1545584-15-3
M. Wt: 154.132
InChI Key: NPJSYKSJLNJJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Trifluoromethyl)cyclopentan-1-ol” is a chemical compound with the molecular formula C6H9F3O . It has a molecular weight of 154.13 . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopentane ring with a trifluoromethyl group (-CF3) and a hydroxyl group (-OH) attached . The exact structure can be viewed using specific chemical software .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The incorporation of a trifluoromethyl group into organic molecules may significantly alter their physical and biological properties due to the high electronegativity, lipophilicity, and excellent metabolic stability of the trifluoromethyl substituent .

Scientific Research Applications

Cyclodextrins in Supramolecular Chemistry

Cyclodextrins are cyclic oligosaccharides that have wide applications due to their ability to form inclusion complexes with various molecules. Their cage-like supramolecular structure enables them to modify the properties of the materials they complex significantly, finding use in industrial products, technologies, and analytical methods. The negligible cytotoxic effects make them suitable for various applications, including as drug carriers and in food, cosmetics, and environmental protection (E. D. Valle, 2004).

Transition-metal Phosphors

The use of cyclometalating ligands, including those with trifluoromethyl groups, in the development of transition-metal-based phosphors demonstrates significant applications in organic light emitting diodes (OLEDs). Such ligands allow for fine adjustment of emission wavelength across the visible spectrum, showing potential for advanced displays and illumination devices (Y. Chi & P. Chou, 2010).

Microwave-Assisted Cycloaddition

Microwave technology has been used to carry out 1,3-dipolar cycloaddition reactions efficiently, which is crucial for constructing five-membered heterocycles. This methodology can lead to enhanced reaction times, yields, and sometimes different outcomes compared to conventional heating, showing its importance in synthetic organic chemistry (M. Piñeiro & T. P. Melo, 2009).

Catalytic Transformation of Biomass-derived Compounds

The catalytic transformation of biomass-derived furfurals into cyclopentanones and their derivatives, including potentially trifluoromethyl-substituted cyclopentanones, highlights a crucial pathway towards sustainable chemical synthesis. Such transformations improve scalability, selectivity, and cost competitiveness of the process, contributing to the development of green chemistry (S. Dutta & N. Bhat, 2021).

Environmental Degradation of Fluorinated Compounds

Research on the microbial degradation of polyfluoroalkyl chemicals, including those with trifluoromethyl groups, in the environment is critical for understanding their fate and impact. Studies on the biodegradation pathways and half-lives of precursors can provide insights into managing the environmental presence of these persistent compounds (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Safety and Hazards

“3-(Trifluoromethyl)cyclopentan-1-ol” is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing fumes, mist, or spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

properties

IUPAC Name

3-(trifluoromethyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O/c7-6(8,9)4-1-2-5(10)3-4/h4-5,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJSYKSJLNJJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1545584-15-3
Record name 3-(trifluoromethyl)cyclopentan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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